Ethyl 2,2,2-trifluoroethyl carbonate Ethyl 2,2,2-trifluoroethyl carbonate
Brand Name: Vulcanchem
CAS No.: 156783-96-9
VCID: VC7906200
InChI: InChI=1S/C5H7F3O3/c1-2-10-4(9)11-3-5(6,7)8/h2-3H2,1H3
SMILES: CCOC(=O)OCC(F)(F)F
Molecular Formula: C5H7F3O3
Molecular Weight: 172.1 g/mol

Ethyl 2,2,2-trifluoroethyl carbonate

CAS No.: 156783-96-9

Cat. No.: VC7906200

Molecular Formula: C5H7F3O3

Molecular Weight: 172.1 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2,2,2-trifluoroethyl carbonate - 156783-96-9

Specification

CAS No. 156783-96-9
Molecular Formula C5H7F3O3
Molecular Weight 172.1 g/mol
IUPAC Name ethyl 2,2,2-trifluoroethyl carbonate
Standard InChI InChI=1S/C5H7F3O3/c1-2-10-4(9)11-3-5(6,7)8/h2-3H2,1H3
Standard InChI Key NIQAXIMIQJNOKY-UHFFFAOYSA-N
SMILES CCOC(=O)OCC(F)(F)F
Canonical SMILES CCOC(=O)OCC(F)(F)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

Ethyl 2,2,2-trifluoroethyl carbonate consists of an ethyl carbonate group (-O-CO-O-\text{-O-CO-O-}) bonded to a 2,2,2-trifluoroethyl moiety (CF3CH2-\text{CF}_3\text{CH}_2\text{-}). The trifluoroethyl group imparts electronegativity and chemical stability, while the carbonate ester backbone enables participation in solvation and interfacial reactions. The compound’s exact mass (172.034729g/mol172.034729 \, \text{g/mol}) and partition coefficient (logP=1.98\log P = 1.98) reflect its balance between hydrophobicity and polarity .

Synthesis and Industrial Production

Conventional Synthesis Routes

Ethyl 2,2,2-trifluoroethyl carbonate is typically synthesized via esterification reactions between 2,2,2-trifluoroethanol and ethyl chloroformate. Alternative pathways include transesterification of bis(2,2,2-trifluoroethyl) carbonate with ethanol, though this method is less common due to side-product formation . A patent by Smart et al. highlights the use of fluorinated carbonates like ethyl-2,2,2-trifluoroethyl carbonate (ETFEC) in multi-component electrolytes, emphasizing the need for high-purity precursors to ensure electrochemical stability .

Scalability and Purification

Industrial production requires stringent control over reaction conditions to minimize hydrolysis and by-products. For example, the reaction of 2,2,2-trifluoroethyl methanesulfonate with ammonia at 150C150^\circ\text{C} yields 2,2,2-trifluoroethylamine, a potential intermediate, with 79% efficiency . While this patent focuses on amine synthesis, analogous sulfonate intermediates could theoretically be adapted for carbonate production.

Electrochemical Applications in Lithium-Ion Batteries

Role as a Flame-Retarding Co-Solvent

Ethyl 2,2,2-trifluoroethyl carbonate (ETFEC) is a critical component in flame-retarding electrolytes for lithium-ion batteries. When blended with ethylene carbonate (EC) and ethyl methyl carbonate (EMC), ETFEC reduces flammability while maintaining ionic conductivity. A 2025 study demonstrated that electrolytes containing 90 vol% ETFEC achieved 90% capacity retention between the 5th and 200th cycles, outperforming conventional formulations (76% retention) .

Interfacial Chemistry and Performance

X-ray photoelectron spectroscopy (XPS) analyses reveal that ETFEC promotes the formation of a thin, stable solid electrolyte interphase (SEI) on graphite anodes. This SEI, rich in lithium fluoride (LiF\text{LiF}) and polycarbonates, mitigates lithium trapping and reduces polarization resistance. At 20C-20^\circ\text{C}, ETFEC-based electrolytes exhibit sixfold lower polarization resistance (1.531kΩ1.531 \, \text{k}\Omega) compared to baseline systems (10.1kΩ10.1 \, \text{k}\Omega) .

Table 2: Electrochemical Performance of ETFEC-Containing Electrolytes

ParameterETFEC-Based ElectrolyteBaseline ElectrolyteSource
Capacity Retention (200 cycles)90%76%
Polarization Resistance (-20°C)1.531kΩ1.531 \, \text{k}\Omega10.1kΩ10.1 \, \text{k}\Omega

Additional Applications in Organic Synthesis

Condensing Agent for Urea Derivatives

While bis(2,2,2-trifluoroethyl) carbonate is more commonly employed as a condensing agent, ethyl 2,2,2-trifluoroethyl carbonate’s structural similarity suggests potential utility in one-pot urea synthesis. The bis-analog facilitates reactions between alkyl amines without temperature control, achieving 96% yield in library synthesis . ETFEC’s lower reactivity may offer milder conditions for sensitive substrates.

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